molecular formula C8H6ClIN2 B15232008 5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B15232008
M. Wt: 292.50 g/mol
InChI Key: NBAGBXAFOQNDTC-UHFFFAOYSA-N
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Description

5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine and iodine substituents on the pyrrolo[3,2-b]pyridine core, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups .

Mechanism of Action

The mechanism of action of 5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The compound’s unique structure allows it to bind to the active site of these targets, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the chlorine and iodine atoms, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C8H6ClIN2

Molecular Weight

292.50 g/mol

IUPAC Name

5-chloro-2-iodo-1-methylpyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H6ClIN2/c1-12-6-2-3-7(9)11-5(6)4-8(12)10/h2-4H,1H3

InChI Key

NBAGBXAFOQNDTC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1I)N=C(C=C2)Cl

Origin of Product

United States

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